molecular formula C16H12N4O B2730891 3-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 866808-12-0

3-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No. B2730891
CAS RN: 866808-12-0
M. Wt: 276.299
InChI Key:
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Description

Triazoloquinazolines are a class of compounds that have been studied for their potential applications in various fields . They are known to be used in the synthesis of energetic materials and as potential inhibitors for certain types of cancer .


Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, has been reported . These compounds were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Molecular Structure Analysis

While specific structural analysis for “3-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” is not available, similar compounds such as 1,2,4-Triazolo[4,3-c]quinazolines have been studied . These studies often involve molecular docking and pharmacokinetic studies to rationalize the binding affinities of the newly designed triazoloquinazolines .

Scientific Research Applications

Synthesis and Pharmacological Potential

Several studies have focused on the synthesis of novel triazoloquinazolinone derivatives and their pharmacological investigation as potential therapeutic agents. These compounds have been explored for their H1-antihistaminic activity , indicating their potential in treating allergies by preventing histamine-induced bronchospasm in animal models. For example, derivatives like 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones have shown significant protection against histamine-induced bronchospasm, with some compounds outperforming standard antihistamines in terms of potency and reduced sedation (Alagarsamy et al., 2009).

Antihypertensive Activity

Another area of interest is the compound's antihypertensive activity . Compounds like 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones have been synthesized and evaluated for their ability to lower blood pressure in spontaneously hypertensive rats, showing promising results compared to standard treatments (Alagarsamy & Pathak, 2007).

Anticancer and Antimicrobial Activities

Research has also extended into the exploration of triazoloquinazolinone derivatives for anticancer and antimicrobial activities . Novel compounds have been designed, synthesized, and tested for their efficacy in inhibiting cancer cell growth and combating microbial infections. Studies have identified certain derivatives with significant cytotoxicity against cancer cell lines and notable antimicrobial properties, opening avenues for further development into therapeutic agents (Reddy et al., 2015).

Molecular Docking Studies

Additionally, some derivatives have undergone molecular docking studies to assess their potential interactions with specific proteins, aiding in the design of compounds with targeted therapeutic effects. These studies provide insights into the molecular mechanisms by which these compounds might exert their biological activities (Wu et al., 2022).

Mechanism of Action

While the mechanism of action for the specific compound is not available, similar compounds such as 1,2,4-Triazolo[4,3-c]quinazolines have been studied for their potential as PCAF inhibitors with potential anticancer activity .

properties

IUPAC Name

3-(2-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c1-10-6-2-3-7-11(10)14-15-17-16(21)12-8-4-5-9-13(12)20(15)19-18-14/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWYMJCYAUGTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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